molecular formula C18H22BrN3O2 B8250207 (S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8250207
M. Wt: 392.3 g/mol
InChI Key: AUQUYGCBKMQGCL-HNNXBMFYSA-N
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Description

(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an imidazole moiety, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, which can be catalyzed by various reagents.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

    Cyclization: Catalysts such as palladium or platinum are often used to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Material Science: Its structural properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-[(2-hydroxyphenyl)carbamoyl]pyrrolidine-1-carboxylate
  • Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
  • 2-Phenylimidazo[1,2-a]pyridine

Uniqueness

(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

tert-butyl (2S)-2-[5-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-5-8-15(22)16-20-11-14(21-16)12-6-4-7-13(19)10-12/h4,6-7,10-11,15H,5,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQUYGCBKMQGCL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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